molecular formula C11H13ClN2O3 B13987196 Methyl 6-chloro-2-morpholinonicotinate

Methyl 6-chloro-2-morpholinonicotinate

Cat. No.: B13987196
M. Wt: 256.68 g/mol
InChI Key: DQNSCJLLDHCWAF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-morpholinonicotinate is a nicotinic acid derivative featuring a morpholine ring at the 2-position and a chlorine substituent at the 6-position of the pyridine core, esterified with a methyl group. The morpholine moiety enhances solubility in polar solvents, while the chlorine atom influences electronic properties and reactivity .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 6-chloro-2-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)8-2-3-9(12)13-10(8)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3

InChI Key

DQNSCJLLDHCWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-chloro-2-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 6-chloro-2-morpholinonicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-chloro-2-morpholinonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-morpholinonicotinate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Properties/Applications
This compound* C₁₁H₁₁ClN₂O₃ ~278.67 Cl (6-position), morpholine (2-position) Ester, morpholine, pyridine Pharmaceutical intermediate; polar solvent solubility
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 312.50 Cl (2-position), I (3-position), NH₂ (6) Ester, halogen, amine Halogenated intermediate for coupling reactions
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.63 Cl (2-position), OCH₃ (6-position) Ester, methoxy, pyridine Agrochemical synthesis; volatility
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone, methyl ester Bicyclic diterpene, ester Natural resin component; low polarity


*Calculated based on CAS 305863-07-4 (acid form) and esterification.

Research Findings and Data Gaps

  • Synthetic Utility: this compound’s chlorine atom serves as a leaving group in nucleophilic aromatic substitution, a reaction less feasible in non-halogenated analogs like sandaracopimaric acid methyl ester .
  • Spectroscopic Data: NMR and GC-MS analyses (referenced in and ) confirm the structural integrity of methyl esters, though specific spectral data for this compound remain unpublished.

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